![molecular formula C18H16ClNO5 B5873741 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(5-chloro-2-methoxybenzoyl)oxime](/img/structure/B5873741.png)
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(5-chloro-2-methoxybenzoyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2,3-dihydro-4H-chromen-4-one O-(5-chloro-2-methoxybenzoyl)oxime is a compound that belongs to the class of chromones and has been widely studied for its potential therapeutic applications. This compound is also known as CDM-3008 and has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
CDM-3008 exerts its anti-tumor effects by inducing apoptosis or programmed cell death in cancer cells. It also inhibits the proliferation of cancer cells by blocking the cell cycle progression. In viral infections, CDM-3008 inhibits the replication of the virus by interfering with the viral RNA synthesis.
Biochemical and Physiological Effects:
CDM-3008 has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. It also modulates the immune response by regulating the production of cytokines and chemokines. CDM-3008 has been found to be well-tolerated in animal studies and has shown no significant toxicity.
Advantages and Limitations for Lab Experiments
CDM-3008 is a promising compound for drug development due to its potent anti-inflammatory, anti-tumor, and anti-viral properties. However, further studies are needed to determine its efficacy and safety in humans. The limitations of CDM-3008 include its low solubility and poor bioavailability, which may affect its efficacy in vivo.
Future Directions
For CDM-3008 include the development of novel formulations to improve its solubility and bioavailability. It can also be studied in combination with other drugs to enhance its therapeutic effects. Further studies are needed to determine its efficacy in clinical trials and its potential as a therapeutic agent for various diseases.
In conclusion, CDM-3008 is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for drug development. However, further studies are needed to determine its efficacy and safety in humans.
Synthesis Methods
The synthesis of 7-methoxy-2,3-dihydro-4H-chromen-4-one O-(5-chloro-2-methoxybenzoyl)oxime involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 7-methoxy-2,3-dihydro-4H-chromen-4-one in the presence of a base like pyridine. The resulting product is then treated with hydroxylamine hydrochloride to form the oxime derivative.
Scientific Research Applications
CDM-3008 has been studied for its potential therapeutic applications in various diseases like cancer, inflammation, and viral infections. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response.
properties
IUPAC Name |
[(E)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5/c1-22-12-4-5-13-15(7-8-24-17(13)10-12)20-25-18(21)14-9-11(19)3-6-16(14)23-2/h3-6,9-10H,7-8H2,1-2H3/b20-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOIRQCWDKWOGA-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=C(C=CC(=C3)Cl)OC)CCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=C(C=CC(=C3)Cl)OC)/CCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.